molecular formula C13H17ClO2S B14491934 Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate CAS No. 64929-63-1

Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate

Cat. No.: B14491934
CAS No.: 64929-63-1
M. Wt: 272.79 g/mol
InChI Key: DKHWIYMEUFTMAY-UHFFFAOYSA-N
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Description

Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate is an organic compound that features a benzylsulfanyl group attached to a chlorinated butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate typically involves the reaction of 3-chloro-3-methylbutanoic acid with benzyl mercaptan in the presence of a suitable catalyst. The esterification process is carried out using methanol and an acid catalyst like sulfuric acid. The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of amines or thiols.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ester group can undergo hydrolysis, releasing the active sulfanyl compound, which can then exert its effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(phenylsulfanyl)-2-chloro-3-methylbutanoate
  • Methyl 3-(cyclohexylsulfanyl)-2-chloro-3-methylbutanoate
  • Methyl 3-(benzylsulfanyl)-2-bromo-3-methylbutanoate

Uniqueness

Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate is unique due to the presence of both a benzylsulfanyl group and a chlorinated butanoate ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

64929-63-1

Molecular Formula

C13H17ClO2S

Molecular Weight

272.79 g/mol

IUPAC Name

methyl 3-benzylsulfanyl-2-chloro-3-methylbutanoate

InChI

InChI=1S/C13H17ClO2S/c1-13(2,11(14)12(15)16-3)17-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3

InChI Key

DKHWIYMEUFTMAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)OC)Cl)SCC1=CC=CC=C1

Origin of Product

United States

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